molecular formula C21H16N4O5 B11088090 N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11088090
M. Wt: 404.4 g/mol
InChI Key: VHRVTBLOTQPAHU-UHFFFAOYSA-N
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Description

N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE is a complex organic compound with a unique structure that combines a quinazolinone core with a nitrobenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ring. This intermediate is then reacted with 3-hydroxybenzaldehyde under acidic conditions to introduce the hydroxyphenyl group.

The final step involves the coupling of the quinazolinone derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired compound after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The nitro group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

N-[2-(3-HYDROXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-NITROBENZAMIDE can be compared with other quinazolinone derivatives and nitrobenzamides:

    Similar Compounds: Quinazolinone derivatives like 2-phenylquinazolin-4(3H)-one and nitrobenzamides such as 4-nitrobenzamide.

    Uniqueness: The combination of the quinazolinone core with a hydroxyphenyl group and a nitrobenzamide moiety provides unique structural features that contribute to its distinct biological activities and chemical reactivity.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H16N4O5

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(3-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C21H16N4O5/c26-16-5-3-4-14(12-16)19-22-18-7-2-1-6-17(18)21(28)24(19)23-20(27)13-8-10-15(11-9-13)25(29)30/h1-12,19,22,26H,(H,23,27)

InChI Key

VHRVTBLOTQPAHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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